molecular formula C20H21BrN2O2 B287958 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

Numéro de catalogue B287958
Poids moléculaire: 401.3 g/mol
Clé InChI: KEEXONMGXLKWEZ-KPKJPENVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one, also known as BRD6898, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. The compound was first synthesized in 2011 and has since been the subject of numerous scientific studies exploring its mechanism of action and potential applications.

Mécanisme D'action

BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones, which are proteins that help package DNA in the nucleus, and recruit other proteins that control gene transcription. 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one works by binding to the bromodomain of BRD4, preventing it from interacting with acetylated histones and inhibiting its activity.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one can induce apoptosis, or programmed cell death, in cancer cells. The compound also inhibits the expression of genes that are involved in cell cycle progression and DNA replication, which can lead to cell cycle arrest and prevent cancer cell growth. In addition, 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one has been shown to have anti-inflammatory effects, which may contribute to its potential as a therapeutic agent.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one in lab experiments is its specificity for BRD4, which means that it can target cancer cells while sparing healthy cells. However, one limitation is that the compound may not be effective against all types of cancer, and further research is needed to determine its efficacy in different cancer types.

Orientations Futures

There are several potential future directions for research on 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one. One area of interest is the development of combination therapies that incorporate 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one with other cancer treatments, such as chemotherapy or immunotherapy. Another potential direction is the investigation of 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one as a treatment for other diseases, such as inflammatory disorders or viral infections. Additionally, further research is needed to optimize the dosing and delivery of 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one in order to maximize its therapeutic potential.

Méthodes De Synthèse

The synthesis of 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one involves several steps, beginning with the reaction of 4-bromoacetophenone with ethyl cyanoacetate to form the intermediate compound 4-bromo-2-cyano-3-phenylbut-2-enoic acid ethyl ester. This intermediate is then reacted with dimethylamine and paraformaldehyde to form the final product, 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one.

Applications De Recherche Scientifique

4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one has shown promising results in preclinical studies as a potential treatment for various types of cancer, including breast, lung, and colon cancer. The compound works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. By blocking the activity of BRD4, 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one can prevent the growth and proliferation of cancer cells.

Propriétés

Nom du produit

4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

Formule moléculaire

C20H21BrN2O2

Poids moléculaire

401.3 g/mol

Nom IUPAC

4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C20H21BrN2O2/c1-4-22-18-11-8-15(21)13-17(20(18)25)19(24)12-7-14-5-9-16(10-6-14)23(2)3/h5-13H,4H2,1-3H3,(H,22,25)/b12-7+

Clé InChI

KEEXONMGXLKWEZ-KPKJPENVSA-N

SMILES isomérique

CCNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC=C(C=C2)N(C)C)Br

SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)N(C)C)Br

SMILES canonique

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)N(C)C)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.